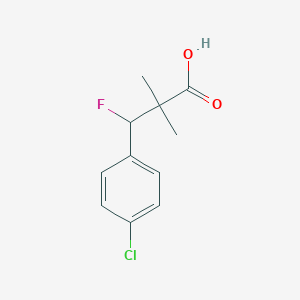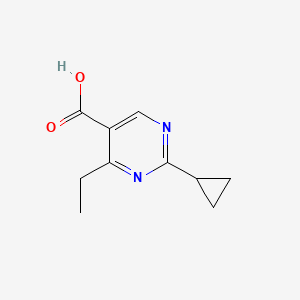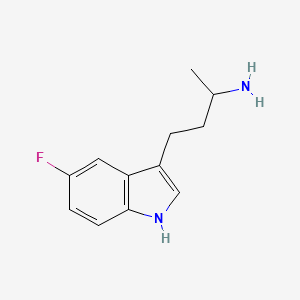
5-(3-Nitrophenyl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Nitrophenyl)pyridine-3-carbaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted at the 3-position with a formyl group and at the 5-position with a 3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(3-Nitrophenyl)pyridine-3-carbaldehyde typically begins with pyridine-3-carbaldehyde and 3-nitrobenzaldehyde.
Reaction Conditions: A common synthetic route involves the condensation of pyridine-3-carbaldehyde with 3-nitrobenzaldehyde under basic conditions. This reaction can be catalyzed by bases such as sodium hydroxide or potassium carbonate.
Purification: The product is usually purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-(3-Nitrophenyl)pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed:
Oxidation: 5-(3-Nitrophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(3-Aminophenyl)pyridine-3-carbaldehyde.
Substitution: Various imines or acetals, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: 5-(3-Nitrophenyl)pyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of aromatic aldehydes with biological systems.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(3-Nitrophenyl)pyridine-3-carbaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors through its aldehyde and nitro groups, forming covalent or non-covalent bonds. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Pyridine-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
3-Nitrobenzaldehyde: Lacks the pyridine ring, which may reduce its ability to participate in certain types of coordination chemistry.
5-(3-Aminophenyl)pyridine-3-carbaldehyde: The amino group makes it more reactive in nucleophilic substitution reactions compared to the nitro group.
Uniqueness:
5-(3-Nitrophenyl)pyridine-3-carbaldehyde is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and potential for diverse applications in synthesis, catalysis, and biological studies.
Eigenschaften
Molekularformel |
C12H8N2O3 |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
5-(3-nitrophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-4-11(7-13-6-9)10-2-1-3-12(5-10)14(16)17/h1-8H |
InChI-Schlüssel |
XRUWAMHSDGBFQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl}acetamide dihydrochloride](/img/structure/B13175660.png)
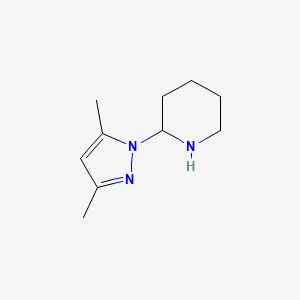
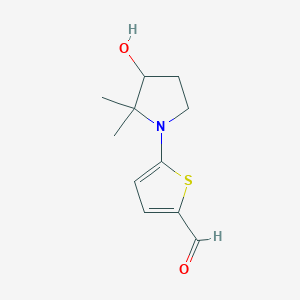
![3-[1-(2-Bromo-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13175688.png)
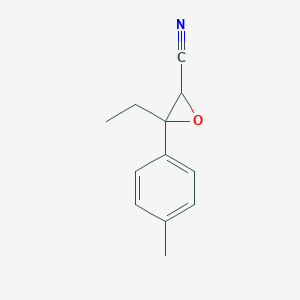
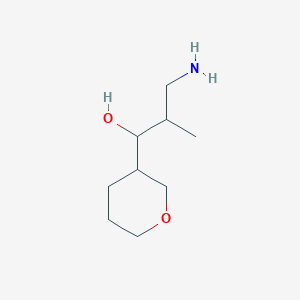
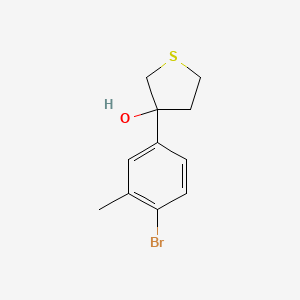
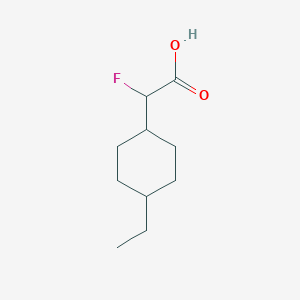
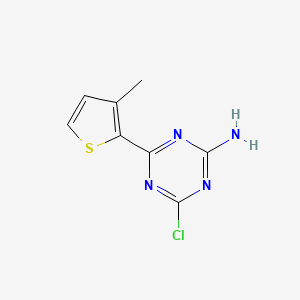
![4-[2-(2-Aminoethoxy)ethoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13175719.png)
![3-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13175722.png)
